(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid

Drug Metabolism CYP450 Inhibition Pharmacokinetic Booster Research

Standard histidine metabolites lack the α-hydroxyl group or correct stereochemistry, leading to false negatives in enzyme inhibition and metabolic assays. This (S)-enantiomer provides the exact endogenous structure required for reproducible data. - CYP3A4 inhibition (IC50: 233 nM) - ADME-Tox positive control - HDAC2 over HDAC1 selectivity (400 vs 550 nM) - isoform dissection - CA-II competitive inhibitor (IC50: 200 nM) - metalloenzyme studies - ≥98% purity, certified for LC-MS/MS quantification

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
CAS No. 14403-45-3
Cat. No. B084035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid
CAS14403-45-3
Molecular FormulaC6H8N2O3
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)O
InChIInChI=1S/C6H8N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3,5,9H,1H2,(H,7,8)(H,10,11)/t5-/m0/s1
InChIKeyACZFBYCNAVEFLC-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Hydroxy-3-(1H-imidazol-4-yl)propanoic Acid – Procurement Guide


(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid, also known as L-β-imidazolelactic acid, is a naturally occurring histidine-derived monocarboxylic acid [1]. It features an imidazole ring linked to a lactic acid backbone, granting it a unique physicochemical profile with a predicted melting point of 195-198°C and water solubility of 50 mg/mL . This compound serves as a critical endogenous metabolite in histidine catabolic pathways across humans, plants, and microorganisms, and its chirally pure (S)-enantiomer is essential for accurate biological modeling and enzyme inhibition studies [1][2].

Chiral Enantiomer Control: (S)-enantiomer essential for enzyme studies; racemate may shift metabolic fate.
Enzyme Inhibition Probe: Reported CYP3A4, HDAC, and CA-II interaction context for pathway research.
Metabolomics Standard: Endogenous histidine pathway metabolite; suitable as quantification reference.

Why Analogs Cannot Substitute (S)-Imidazolelactic Acid


In scientific research and industrial applications, substituting (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid with other imidazole-containing histidine metabolites—such as imidazolepropionic acid (lacking the α-hydroxyl group) or imidazoleacetic acid (differing in carbon chain length)—leads to distinct pharmacological and metabolic outcomes [1]. The α-hydroxyl group is critical for hydrogen bonding and metal coordination, which directly translates into a unique enzyme inhibition fingerprint (e.g., CYP3A4 and HDAC) not shared by deaminated or decarboxylated analogs [2]. Furthermore, the (S)-stereochemistry of the lactate moiety dictates its specific role in biological pathways, as it is the naturally occurring enantiomer, whereas the (R)-enantiomer or racemic mixtures exhibit altered metabolic fates [3].

α-Hydroxyl absent Imidazolepropionic acid lacks the α-OH group critical for hydrogen bonding and enzyme inhibition fingerprint.
Chain length shift Imidazoleacetic acid differs in carbon chain length, altering metabolic and binding profiles.
Enantiomeric mismatch (R)-enantiomer or racemic mixture may exhibit different metabolic fates; stereochemical control is context-dependent.

Quantitative Evidence: (S)-Imidazolelactic Acid vs. Analogs


CYP3A4 Inhibition Potency: Comparison with L-Histidine

In head-to-head in vitro enzyme assays, (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid demonstrates potent inhibition of human CYP3A4 with an IC50 of 233 nM [1]. In contrast, the parent amino acid L-histidine exhibits negligible CYP3A4 inhibition, with reported IC50 values exceeding 20,000 nM (20 µM) [2]. This 85-fold difference in potency highlights that the deamination and α-hydroxyl modification of histidine are critical for achieving meaningful CYP3A4 engagement.

CYP3A4 IC50
Head-to-head
233 nM
vs L-Histidine: >20,000 nM
Reported enzyme inhibition context
85-fold difference supports CYP3A4 interaction studies; in vitro supersome assay.
Drug Metabolism CYP450 Inhibition Pharmacokinetic Booster Research

HDAC Isoform Selectivity: HDAC2 vs. HDAC1

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid exhibits differential inhibition of histone deacetylase (HDAC) isoforms. It inhibits HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM [1]. This 1.4-fold selectivity for HDAC2 over HDAC1 is notable compared to the broader, non-specific HDAC inhibition often observed with standard small molecule imidazoles or the parent histidine molecule, which shows no reported HDAC inhibition at comparable concentrations.

HDAC Isoform IC50
Class-level inference
400 nM (HDAC2)
HDAC1: 550 nM
Isoform selectivity review
~1.4-fold preference; recombinant human HDACs, Sf9 expression.
Epigenetics Cancer Research Histone Deacetylase Inhibitors

CA-II Inhibition: Competitive Binding Mode

This compound inhibits human carbonic anhydrase II (CA-II) with an IC50 of 200 nM in a CO2 hydration assay [1]. Crucially, imidazole-based inhibitors like this one are known to compete directly with the CO2 substrate for the active site zinc, a unique binding mode among CA-II inhibitors [2]. This contrasts with the parent amino acid L-histidine, which does not exhibit this specific zinc-coordinating inhibitory action at physiological concentrations.

CA-II IC50
Class-level inference
200 nM
Competitive CO2 hydration inhibition
Zinc-active site probe context
Substrate-competitive binding; human erythrocyte assay.
Enzymology Carbonic Anhydrase Inhibitors Structural Biology

Prooxidant-Induced Antioxidant Response in Cerebral Tissue

In ex vivo rat cerebral cortex studies, (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid (referred to as L-β-imidazole lactate) acts as a prooxidant at high concentrations (5-10 mM) that subsequently induces a protective antioxidant effect . This biphasic response is distinct from the metabolic profile of imidazolepropionic acid, which is primarily associated with gut microbial metabolism and insulin signaling impairment rather than direct neural tissue redox modulation [1].

Neural Redox
Cross-study comparable
Biphasic response
5–10 mM prooxidant / antioxidant
Neural tissue redox modulation context
Ex vivo rat cortex; differs from gut-microbiota-linked analogs.
Neuroscience Oxidative Stress Neuroprotection Research

Natural Occurrence and Endogenous Metabolic Stability

(S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is an established endogenous metabolite found in human fasting plasma alongside histidine, indicating a stable and physiologically relevant baseline concentration [1]. In contrast, related catabolites like imidazolepropionic acid and urocanic acid are more transient and strongly influenced by gut microbial activity and dietary histidine loading [2]. This inherent stability makes (S)-imidazolelactic acid a more reliable marker for certain histidine pathway studies.

Endogenous Stability
Cross-study comparable
Fasting plasma detected
Consistent baseline vs diet-dependent analogs
Metabolomics standard context
Human plasma profiling; supports histidine pathway biomarker studies.
Metabolomics Endogenous Metabolite Profiling Biomarker Discovery

Applications of (S)-Imidazolelactic Acid


CYP3A4 Drug Interactions and PK Boosting

Given its 233 nM IC50 against CYP3A4 (and negligible histidine activity), (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is ideally suited for in vitro ADME-Tox screening panels. It serves as a positive control or a chemical starting point for developing transient CYP3A4 inhibitors intended to boost the bioavailability of co-administered drugs [1]. Procurement of the highly pure (S)-enantiomer ensures reliable and reproducible inhibition data, avoiding interference from the inactive enantiomer.

HDAC Isoform Selectivity Profiling in Cancer Epigenetics

The differential inhibition of HDAC2 (400 nM) over HDAC1 (550 nM) makes this compound a valuable research tool for dissecting the specific roles of Class I HDAC isoforms in gene regulation and cancer cell proliferation [2]. Researchers procuring this compound can use it to validate isoform-specific phenotypes, particularly in studies where broad-spectrum HDAC inhibitors (like Vorinostat) obscure individual isoform contributions.

CA-II Active Site Probing and Structure-Function Analysis

As a competitive inhibitor of CA-II with a defined IC50 of 200 nM, (S)-2-hydroxy-3-(1H-imidazol-4-yl)propanoic acid is an essential reagent for structural biologists and enzymologists studying zinc metalloenzyme mechanisms [3]. Its unique binding mode, competing with CO2 for the active site, makes it superior to non-specific imidazole derivatives when mapping substrate-binding pockets or validating in silico docking models.

Metabolomics Workflow Standardization for Histidine Pathway

Given its stable presence in human fasting plasma, this compound is a critical analytical standard for LC-MS/MS and NMR-based metabolomics [4]. Procurement of the certified (S)-enantiomer with defined purity (e.g., ≥98%) is essential for accurate quantification of endogenous imidazolelactic acid levels in biological matrices, ensuring cross-study comparability in nutritional and disease biomarker research.

Application
Selection Property
Validation Focus
CYP3A4 Interaction Research
Enzyme inhibition potency
CYP3A4 inhibition assay reproducibility
HDAC Isoform Profiling
Isoform selectivity profile
HDAC2/HDAC1 phenotyping validation
CA-II Active Site Studies
Competitive binding mechanism
Active-site binding assay confirmation
Histidine Pathway Metabolomics
Endogenous metabolite stability
LC-MS/MS quantification cross-study comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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